
3-(Cycloheptylmethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cycloheptylmethyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of metal catalysts and optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed multicomponent reactions has been reported to produce functionalized azetidines in good to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cycloheptylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azetidine ring can be oxidized to form N-oxides.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The ring strain makes azetidines susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: N-oxides of azetidines.
Reduction: Amines.
Substitution: Substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
3-(Cycloheptylmethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug discovery and development.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cycloheptylmethyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique reactivity plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and stability.
Uniqueness: 3-(Cycloheptylmethyl)azetidine stands out due to its four-membered ring, which balances ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines and piperidines. This unique balance makes it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C11H21N |
|---|---|
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
3-(cycloheptylmethyl)azetidine |
InChI |
InChI=1S/C11H21N/c1-2-4-6-10(5-3-1)7-11-8-12-9-11/h10-12H,1-9H2 |
Clave InChI |
FWUHEXLXMKUIEX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


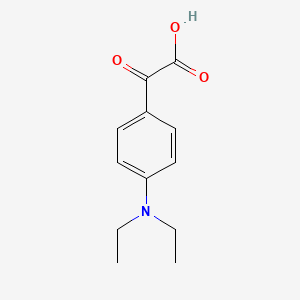
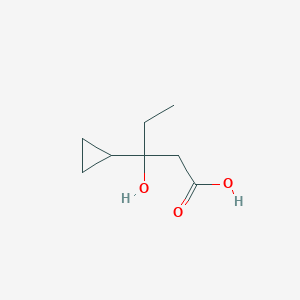
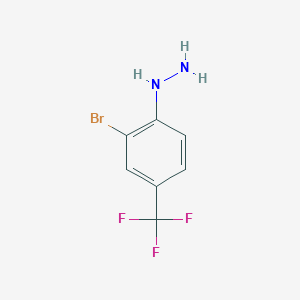
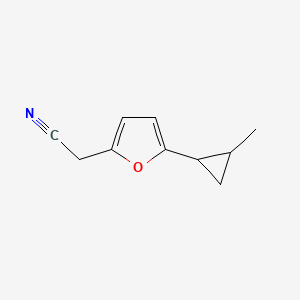
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)
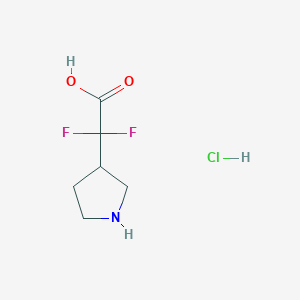
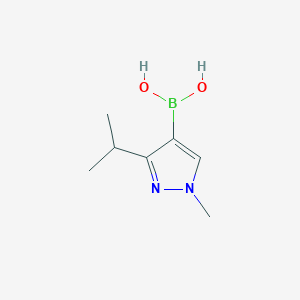

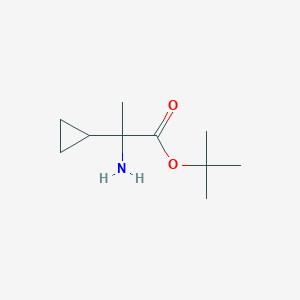
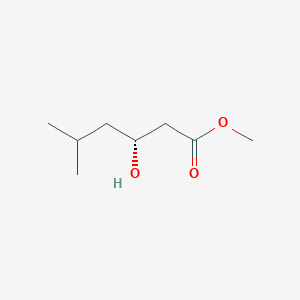
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
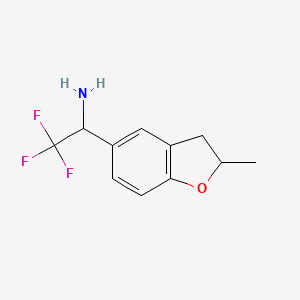
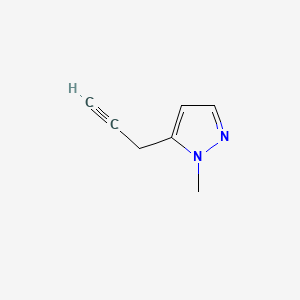
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
